3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the family of pyrazole derivatives. It features a chlorinated furan moiety and exhibits potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The compound is recognized for its role as a building block in the development of various pharmaceuticals and agrochemicals.
This compound can be synthesized from readily available precursors, such as 2-chlorofuran and hydrazine derivatives. Its synthesis has been documented in various chemical literature, highlighting different methodologies and reaction conditions for its preparation.
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine is classified as an organic compound, specifically a pyrazole derivative. It is characterized by the presence of a furan ring substituted with chlorine and an amine functional group, which contributes to its reactivity and potential applications in biological systems.
The synthesis of 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions. One common approach is the reaction of 2-chlorofuran with hydrazine derivatives to form the pyrazole ring.
The reaction conditions often include:
Industrial production may utilize advanced techniques such as continuous flow chemistry to optimize yield and purity while minimizing by-products.
The molecular formula of 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine is , with a molecular weight of 197.62 g/mol. The structure includes:
Property | Value |
---|---|
Molecular Formula | C8H8ClN3O |
Molecular Weight | 197.62 g/mol |
IUPAC Name | 5-(2-chlorofuran-3-yl)-1-methylpyrazol-3-amine |
InChI | InChI=1S/C8H8ClN3O/c1-12... |
Canonical SMILES | CN1C(=CC(=N1)C2=C(OC=C2)Cl)N |
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical transformations:
Common reagents and conditions include:
The mechanism of action for 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine largely depends on its application in medicinal chemistry. It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include key proteins critical for cell signaling and metabolic processes.
The compound is typically characterized by:
Relevant chemical properties include:
The boiling point is not widely documented but is expected to be influenced by the molecular weight and structure.
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
The strategic fusion of chlorofuran and aminopyrazole motifs represents a sophisticated approach in modern medicinal chemistry, leveraging the complementary pharmacological profiles of both heterocycles. Furan derivatives, particularly halogenated variants like 5-chlorofuran, exhibit pronounced bioactivity due to the electron-withdrawing chlorine atom enhancing ring stability and influencing dipole moments critical for target interactions. This halogen atom facilitates σ-hole bonding interactions with biological targets, improving binding affinity and selectivity [3]. Concurrently, the aminopyrazole scaffold—specifically 5-aminopyrazoles—serves as a versatile pharmacophore capable of acting as both hydrogen bond donor (via the amino group) and acceptor (via pyridinic nitrogen), enabling dual interactions with enzymatic active sites [1] [4].
The hybrid architecture of 3-(5-chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine (Fig. 1) merges these attributes, creating a molecule with optimized physicochemical properties. The methyl group at N1 of the pyrazole ring enhances metabolic stability by blocking oxidative N-dealkylation pathways common to N-unsubstituted pyrazoles [4]. Computational analyses suggest the planar conformation of the furan-pyrazole linkage facilitates π-stacking interactions within kinase ATP-binding pockets, while the chlorine atom occupies hydrophobic subpockets inaccessible to unsubstituted furans [3] [7]. This molecular design aligns with bioisosteric replacement strategies, where furan acts as a bioisostere for phenyl or thiophene rings, offering improved solubility profiles without compromising target engagement—a principle validated in FDA-approved drugs like the anticancer agent Erdafitinib (containing chlorofuran) and the kinase inhibitor Crizotinib (featuring aminopyrazole) [4].
Table 1: Key Structural Properties of 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine
Property | Value/Description | Pharmacological Significance |
---|---|---|
Molecular Formula | C₈H₈ClN₃O | Balanced molecular weight (MW=213.62 g/mol) |
Hydrogen Bond Donors | 1 (NH₂ group) | Target interaction with kinase hinge regions |
Hydrogen Bond Acceptors | 4 (furan O, pyrazole N, NH₂) | Enhanced solubility and binding versatility |
Chlorine Position | C5 of furan | σ-hole bonding & metabolic stabilization |
Aminopyrazole Tautomerism | Fixed at 5-amine (no prototropy) | Predictable binding geometry |
LogP (Predicted) | 2.1 ± 0.3 | Optimal membrane permeability |
The therapeutic journey of pyrazole derivatives began with simple aryl-substituted analogs, evolving into complex hybrids with sophisticated target selectivity. Early pyrazole pharmaceuticals featured phenyl or substituted phenyl rings directly attached to the pyrazole core, exemplified by antipyretics (Phenazone, 1887) and non-steroidal anti-inflammatory drugs (Celecoxib, 1999) [1] [4]. These compounds established the foundational SAR: unsubstituted N1-H pyrazoles exhibited acidic properties beneficial for COX inhibition but suffered metabolic instability, while N1-alkylation (particularly methyl) improved pharmacokinetics without compromising activity.
The introduction of heteroaryl substituents at C3/C4 positions marked a significant evolution, driven by the need for kinase inhibition and enhanced selectivity. Thiophene and furan rings emerged as privileged bioisosteres due to their similar electronegativity to phenyl but distinct electronic profiles. The 5-aminopyrazole moiety gained prominence following the discovery that its hydrogen-bonding capability mimicked adenine’s interactions in ATP-binding pockets [4] [7]. This realization propelled the development of kinase inhibitors like Pirtobrutinib (FDA-approved 2023), where a 5-aminopyrazole-aniline hybrid targets BTK with sub-nanomolar affinity [1].
The specific incorporation of 5-chlorofuran at C3 represents a strategic refinement within this evolutionary trajectory. Furan’s lower aromatic resonance energy compared to thiophene or phenyl enhances reactivity for electrophilic substitution, facilitating further derivatization. Historical data reveals that chlorinated heteroaryls at pyrazole-C3 consistently improved anticancer potency over non-halogenated analogs—a trend observed in Roche’s pyrido[2,3-b]indole series (e.g., compound 2a with 3-aminopyrazole-thiophene hybrid showing MIC 0.125 mg/mL against S. aureus) [1]. The current compound extends this approach, replacing thiophene with chlorofuran to exploit furan’s superior oxygen-mediated hydrogen bonding while maintaining halogen-dependent bioactivity.
The bioactivity profile of this hybrid molecule is hypothesized to derive from synergistic interactions between its chlorofuran and aminopyrazole domains, primarily targeting kinase signaling pathways and microbial enzymes. Key mechanistic proposals include:
Kinase Inhibition via Hinge Region Binding: The 5-amino group on the pyrazole ring forms critical hydrogen bonds with kinase hinge residues (e.g., Leu83 in CDK2), acting as an adenine mimetic. Molecular modeling studies of analogous compounds show the pyrazole N2 nitrogen accepts a hydrogen bond from backbone NH, while the 5-NH₂ donates to carbonyl oxygen, mimicking ATP’s adenine interactions [4] [7]. The chlorofuran moiety extends into the hydrophobic back pocket, where the chlorine atom engages in halogen bonding with gatekeeper residues (e.g., Phe80 in CDK2), conferring selectivity over non-chlorinated analogs. This dual binding hypothesis is supported by crystallographic data from pyrazole-based CDK inhibitors like AT7519 [1].
Microtubule Disruption: Structural analogy to combretastatin A-4 suggests potential tubulin polymerization inhibition. The diaryl system (furan as bioisostere for phenol) may bind at the colchicine site, with the chlorine atom enhancing affinity through hydrophobic interactions with Valα181 and Metβ259 residues. Docking simulations of compound 5 (4,5-diaryl-3-aminopyrazole) demonstrate this binding mode, arresting cells in G2/M phase [1].
Anti-infective Mechanisms: The chlorofuran unit may undergo bioactivation to reactive quinone methide intermediates, covalently modifying microbial enzymes. Alternatively, copper-dependent redox cycling generates oxidative stress in pathogens, as observed in pyrazolyl thiourea derivatives (e.g., compound 1 with sub-micromolar activity against MRSA) [1].
Table 2: Hypothesized Target Interactions of 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine
Biological Target | Interaction Domain | Proposed Mechanism |
---|---|---|
Cyclin-Dependent Kinases (CDKs) | Aminopyrazole hinge binding | H-bond donation/acceptance mimicking ATP |
Tubulin | Chlorofuran hydrophobic pocket | Disruption of colchicine site via steric occlusion |
Bacterial DNA Gyrase | Chlorofuran electrophilicity | Topoisomerase poisoning via halogen-mediated cleavage |
Oxidoreductases | Redox-active chlorofuran | Copper-dependent superoxide generation |
Viral Reverse Transcriptase | Pyrazole-furan π-stacking | Non-nucleoside inhibition through allosteric binding |
The molecule’s physicochemical profile supports cellular penetration: moderate LogP (~2.1) balances hydrophobicity for membrane crossing while retaining aqueous solubility (predicted >50 µM) via hydrogen bonding capacity. Metabolic resistance is conferred by the N1-methyl group (blocking N-dealkylation) and chlorine atom (inhibiting CYP450-mediated oxidation) [4]. These attributes position the compound as a versatile scaffold amenable to further optimization across therapeutic areas, particularly oncology and anti-infectives where pyrazole hybrids have demonstrated clinical success.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0